[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone
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Overview
Description
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. This compound is characterized by its unique structure, which includes both isoquinoline and quinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems to monitor reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include various substituted isoquinoline and quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- Neferine
Uniqueness
What sets [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone apart from similar compounds is its dual isoquinoline and quinoline structure, which imparts unique chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H23N3O3/c1-31-24-12-17-9-11-29(16-19(17)13-25(24)32-2)26(30)21-14-23(18-6-5-10-27-15-18)28-22-8-4-3-7-20(21)22/h3-8,10,12-15H,9,11,16H2,1-2H3 |
InChI Key |
WLKGHLLJCGABHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5)OC |
Origin of Product |
United States |
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